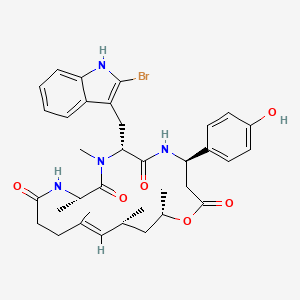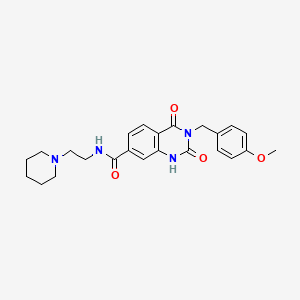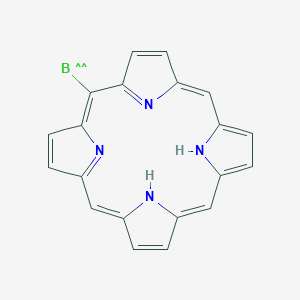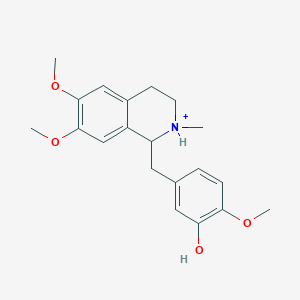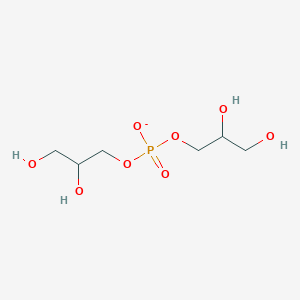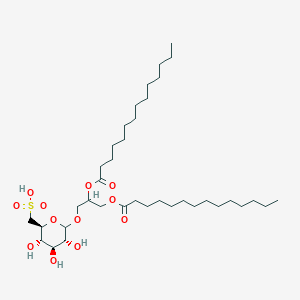
5-dehydro-D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-dehydro-D-gluconate is a carbohydrate acid anion that is the conjugate base of 5-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a carbohydrate acid anion and a monocarboxylic acid anion. It is a conjugate base of a 5-dehydro-D-gluconic acid.
Scientific Research Applications
Production as a Precursor for Industrial Substances
5-Keto-D-gluconate (5-KGA), a derivative of 5-dehydro-D-gluconate, shows promising applications in the industrial sector, particularly as a precursor for L-(+)-tartaric acid. Enhancement in its production has been achieved by genetically engineering Gluconobacter oxydans and utilizing a dissolved oxygen control strategy. This enhanced production method resulted in a 10% increase in 5-KGA production and a 24.5% increase in cell yield, which is significant for industrial applications (Yuan et al., 2016).
Catalytic Mechanism Insights
Gluconate 5-dehydrogenase (Ga5DH) is a key enzyme involved in the conversion of D-gluconate to 5-keto-D-gluconate. The structural analysis of Ga5DH from Streptococcus suis offers valuable insights into its catalytic mechanism, crucial for understanding the metabolic pathways involving 5-dehydro-D-gluconate (Zhang et al., 2009).
Enzymatic Conversion Processes
Studies have shown that the gluconate dehydrogenase from Gluconobacter suboxydans can convert gluconic acid into 5-KGA, which can then be transformed into tartaric acid semialdehyde. This provides a foundation for fermentation-based processes to convert glucose directly into tartaric acid (Salusjärvi et al., 2004).
Bioelectrocatalytic Applications
The enzyme d-gluconate dehydrogenase has been successfully applied in bioelectrocatalytic systems. When coated on various electrode types, it facilitates the anodic currents for electrocatalytic oxidation of d-gluconate, showing potential for electrochemical sensor applications (Ikeda et al., 1993).
Industrial Biotechnology
In Gluconobacter species, 5-keto-d-gluconate production is catalyzed by a major polyol dehydrogenase, which plays a pivotal role in the oxidation of sugar alcohols. This enzyme system's unique ability to oxidize d-gluconate and its importance in industrial biotechnology processes has been highlighted (Matsushita et al., 2003).
properties
Product Name |
5-dehydro-D-gluconate |
|---|---|
Molecular Formula |
C6H9O7- |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |
InChI Key |
IZSRJDGCGRAUAR-MROZADKFSA-M |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
synonyms |
5-keto-d-gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



